molecular formula C15H17NO3S B6372646 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% CAS No. 1261888-46-3

5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%

Cat. No. B6372646
CAS RN: 1261888-46-3
M. Wt: 291.4 g/mol
InChI Key: MOOSVANMGAXKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (5-DMP-2MP) is an organic compound with a broad range of applications in chemical synthesis, scientific research, and laboratory experiments. This compound is a derivative of phenol and contains a dimethylsulfamoyl group, which provides it with unique properties that make it a useful tool for many applications. This introduction will provide an overview of 5-DMP-2MP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is not yet fully understood, but it is believed to involve the binding of the dimethylsulfamoyl group to proteins and enzymes, resulting in inhibition of their activity. Additionally, the fluorescent properties of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% may be useful for imaging of biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as proteins involved in protein folding. Additionally, it has been used as a fluorescent probe for imaging of biological systems.

Advantages and Limitations for Lab Experiments

The main advantages of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% for lab experiments are its low cost, availability, and ease of synthesis. Additionally, its fluorescent properties make it useful for imaging of biological systems. However, its mechanism of action is not yet fully understood, and it is unclear how it affects biochemical and physiological processes.

Future Directions

The future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research into its fluorescent properties could lead to new imaging techniques. Additionally, further research into its use as a reagent in organic synthesis could lead to new synthetic methods. Finally, further research into its use as a reagent in enzyme inhibition could lead to new therapeutic approaches.

Synthesis Methods

5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of a phenol and an aldehyde in the presence of an acid catalyst to form a Knoevenagel adduct. The adduct is then treated with dimethylsulfamoyl chloride to form 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%. The reaction is typically carried out in an aqueous solution at a pH of 8-10.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition, protein folding, and DNA-protein interactions. It is also used as a reagent in organic synthesis and as a fluorescent probe for imaging of biological systems.

properties

IUPAC Name

4-(3-hydroxy-4-methylphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-4-5-13(10-15(11)17)12-6-8-14(9-7-12)20(18,19)16(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOSVANMGAXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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